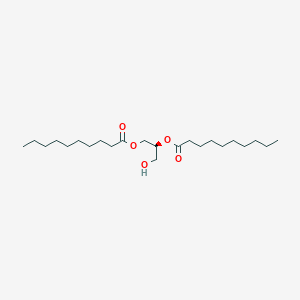

1,2-Didecanoyl-sn-glycerol

Vue d'ensemble

Description

Le glycinate de zinc est une forme chélatée de zinc, où le zinc est lié à deux molécules de glycine. Ce composé est connu pour sa biodisponibilité élevée et est souvent utilisé comme complément alimentaire pour traiter les carences en zinc. Le zinc est un oligo-élément essentiel qui joue un rôle crucial dans divers processus physiologiques, notamment la fonction immunitaire, la synthèse des protéines et la synthèse de l'ADN.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le glycinate de zinc peut être synthétisé par réaction de la glycine avec du sulfate de zinc ou de l'oxyde de zinc. Une méthode courante consiste à dissoudre de la glycine dans de l'eau et à ajouter de la soude caustique solide pour former du sel de sodium de la glycine. Du sulfate de zinc est ensuite ajouté à cette solution, et le pH est ajusté entre trois et huit. La solution est chauffée à soixante à cent degrés Celsius et agitée pendant une à quatre heures. La solution résultante est évaporée et concentrée pour précipiter des cristaux de glycinate de zinc, qui sont ensuite séchés sous vide .

Méthodes de production industrielle : Une autre méthode industrielle implique la réaction de la glycine avec du carbonate basique de zinc dans l'eau. Le mélange est chauffé à soixante-dix à quatre-vingt-dix degrés Celsius, ce qui permet au dioxyde de carbone de s'échapper, conduisant à la formation de glycinate de zinc. Le produit est ensuite déshydraté par centrifugation et séché à cent à cent vingt degrés Celsius .

Analyse Des Réactions Chimiques

Types de réactions : Le glycinate de zinc subit diverses réactions chimiques, notamment la chélation, la coordination et la complexation. Il peut également participer à des réactions de substitution où les ligands glycine peuvent être remplacés par d'autres ligands.

Réactifs et conditions courants :

Chélation : Glycine et sulfate de zinc ou oxyde de zinc en solution aqueuse.

Coordination : Le glycinate de zinc peut se coordonner avec d'autres ligands tels que les acides aminés ou les peptides.

Complexation : Le glycinate de zinc peut former des complexes avec d'autres ions métalliques ou molécules organiques.

Principaux produits formés : Le produit principal de ces réactions est le glycinate de zinc lui-même, mais il peut également former des complexes à ligands mixtes avec d'autres acides aminés ou peptides.

4. Applications de la recherche scientifique

Le glycinate de zinc a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme réactif dans la synthèse d'autres composés contenant du zinc.

Biologie : Étudié pour son rôle dans la fonction enzymatique et la synthèse des protéines.

Médecine : Utilisé comme complément alimentaire pour traiter les carences en zinc et soutenir la fonction immunitaire.

5. Mécanisme d'action

Le glycinate de zinc exerce ses effets principalement par son rôle de donneur d'ions zinc. Les ions zinc sont essentiels à l'activité de nombreuses enzymes et protéines. Dans l'organisme, le glycinate de zinc se dissocie pour libérer des ions zinc, qui participent ensuite à diverses voies biochimiques. Les ions zinc peuvent se lier aux protéines et aux enzymes, influençant leur structure et leur fonction. Par exemple, le zinc est un cofacteur de l'enzyme superoxyde dismutase, qui aide à protéger les cellules des dommages oxydatifs .

Composés similaires :

Gluconate de zinc : Une autre forme chélatée de zinc, couramment utilisée dans les compléments alimentaires.

Picolinate de zinc : Connu pour sa biodisponibilité élevée et souvent utilisé dans les suppléments.

Citrate de zinc : Également utilisé dans les suppléments, avec une bonne biodisponibilité.

Comparaison : Le glycinate de zinc est unique en raison de sa biodisponibilité et de sa stabilité élevées. Comparé au gluconate de zinc et au picolinate de zinc, le glycinate de zinc est moins susceptible de provoquer un inconfort gastro-intestinal. Le citrate de zinc, bien qu'il soit également biodisponible, peut ne pas être aussi stable que le glycinate de zinc dans certaines formulations .

Applications De Recherche Scientifique

Biochemistry

1,2-Didecanoyl-sn-glycerol serves as a substrate in studies involving human pancreatic lipase and other enzymes. It is utilized to understand lipid metabolism and enzyme kinetics, providing insights into how enzymes interact with lipid substrates.

Pharmacology

Due to its structural similarity to diacylglycerol (DAG), this compound is employed in studies related to protein kinase C (PKC) activation. PKC plays a crucial role in signal transduction pathways that regulate various cellular processes.

- Case Study : Research has shown that diC10 can activate PKC, leading to enhanced cellular signaling related to growth and differentiation .

Drug Delivery Systems

The compound is investigated for its potential in drug delivery applications. It can form liposomes or nanoparticles that encapsulate drugs, improving their bioavailability and targeting specific tissues.

- In Vivo Studies : Experiments demonstrated that pre-treatment with diC10 significantly increased plasma levels of ritonavir in rats, indicating its potential as a P-glycoprotein (P-gp) inhibitor which enhances drug absorption .

Industrial Applications

In the cosmetic and personal care industries, this compound is used for its emulsifying properties. It helps stabilize formulations by improving the interaction between oil and water phases.

Comparative Analysis of Related Compounds

| Compound Name | Structure | Applications |

|---|---|---|

| 1,2-Dioctanoyl-sn-glycerol (diC8) | Two octanoic acid chains | Similar signaling pathways |

| 1,2-Dioleoyl-sn-glycerol | Two oleic acid chains | Membrane fluidity studies |

| 1,2-Didodecanoyl-sn-glycerol | Two dodecanoic acid chains | Investigated for metabolic pathways |

Mécanisme D'action

Zinc glycinate exerts its effects primarily through its role as a zinc ion donor. Zinc ions are essential for the activity of numerous enzymes and proteins. In the body, zinc glycinate dissociates to release zinc ions, which then participate in various biochemical pathways. Zinc ions can bind to proteins and enzymes, influencing their structure and function. For example, zinc is a cofactor for the enzyme superoxide dismutase, which helps protect cells from oxidative damage .

Comparaison Avec Des Composés Similaires

Zinc gluconate: Another chelated form of zinc, commonly used in dietary supplements.

Zinc picolinate: Known for its high bioavailability and often used in supplements.

Zinc citrate: Also used in supplements, with good bioavailability.

Comparison: Zinc glycinate is unique due to its high bioavailability and stability. Compared to zinc gluconate and zinc picolinate, zinc glycinate is less likely to cause gastrointestinal discomfort. Zinc citrate, while also bioavailable, may not be as stable as zinc glycinate in certain formulations .

Activité Biologique

1,2-Didecanoyl-sn-glycerol (diC10) is a synthetic diacylglycerol that has garnered attention for its biological activities, particularly in relation to cell signaling and tumor promotion. This article provides a comprehensive overview of its biological activity, supported by case studies and research findings.

Chemical Structure and Properties

This compound is a glycerolipid characterized by two decanoyl (C10) fatty acid chains esterified to the first and second hydroxyl groups of glycerol. Its structure can be represented as follows:

This compound belongs to the class of diacylglycerols (DAGs), which are known to play significant roles in cellular signaling pathways.

This compound acts primarily through the activation of protein kinase C (PKC), a family of serine/threonine kinases involved in various cellular processes including proliferation, differentiation, and apoptosis. The stereospecificity of diacylglycerols is crucial; only the 1,2-saturated forms like diC10 effectively activate PKC, while other isomers do not exhibit similar activity .

Key Findings on Biological Activity

- Platelet Activation : Studies have demonstrated that this compound can induce phosphorylation of proteins in platelets, leading to serotonin release and other activation responses. This effect is comparable to that induced by thrombin, suggesting its potential role in hemostatic processes .

- Neutrophil Stimulation : In neutrophils, diC10 has been shown to stimulate superoxide release through mechanisms that may not solely depend on PKC activation. This indicates that diC10 could engage alternative pathways for immune response modulation .

Tumor Promotion Studies

A pivotal study compared the effects of this compound with phorbol 12-myristate 13-acetate (TPA), a well-known tumor promoter. The findings indicated:

- Epidermal Effects : Topical application of diC10 induced ornithine decarboxylase activity similar to TPA but did not result in significant morphological changes associated with inflammation or tumor promotion when applied at lower doses .

- Long-term Tumor Promotion : In a two-stage skin carcinogenesis model using CD-1 mice, those treated with TPA developed tumors after 28 weeks, whereas none of the mice treated with diC10 at similar dosages developed tumors. This suggests that while diC10 can mimic some effects of TPA in short-term assays, it does not function as a complete tumor promoter .

Comparative Biological Activity

| Compound | Mechanism of Action | Tumor Promotion Potential | Key Findings |

|---|---|---|---|

| This compound | Activates PKC; induces protein phosphorylation | Low | Induces ornithine decarboxylase but no tumor formation in long-term studies |

| TPA | Activates PKC; promotes inflammation | High | Induces significant morphological changes and tumor formation |

Propriétés

IUPAC Name |

[(2S)-2-decanoyloxy-3-hydroxypropyl] decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H44O5/c1-3-5-7-9-11-13-15-17-22(25)27-20-21(19-24)28-23(26)18-16-14-12-10-8-6-4-2/h21,24H,3-20H2,1-2H3/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNSDEDOVXZDMKM-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H44O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70209260 | |

| Record name | Decanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | DG(10:0/10:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0092961 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

60514-49-0 | |

| Record name | 1,1′-[(1S)-1-(Hydroxymethyl)-1,2-ethanediyl] didecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60514-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060514490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.